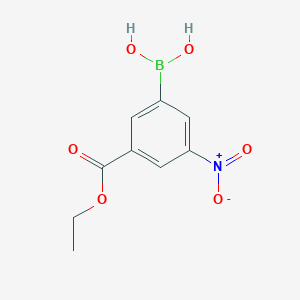

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid

Description

BenchChem offers high-quality (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-ethoxycarbonyl-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO6/c1-2-17-9(12)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIBFRZYCUDXOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378437 | |

| Record name | [3-(Ethoxycarbonyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-37-5 | |

| Record name | [3-(Ethoxycarbonyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid physical properties

An In-Depth Technical Guide to (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid

Abstract: This technical guide provides a comprehensive overview of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid, a key building block in modern synthetic and medicinal chemistry. The document details its physical and chemical properties, safety protocols, and applications, with a focus on its role in cross-coupling reactions. Authored for researchers, scientists, and drug development professionals, this paper synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Core Compound Identification and Structure

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is an aromatic boronic acid derivative. The phenyl ring is substituted with three functional groups: a boronic acid (-B(OH)_2), an ethoxycarbonyl (-CO_2CH_2CH_3), and a nitro (-NO_2) group. The strategic placement of the electron-withdrawing nitro and ethoxycarbonyl groups significantly influences the electronic properties of the boronic acid moiety, enhancing its Lewis acidity and reactivity in various chemical transformations.

Caption: Chemical structure of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 850568-37-5 | [1][2][3] |

| Molecular Formula | C₉H₁₀BNO₆ | [2] |

| Molecular Weight | 238.99 g/mol | [2] |

| Synonyms | 3-(Ethoxycarbonyl)-5-nitrobenzeneboronic acid, Ethyl 3-borono-5-nitrobenzoate |[3] |

Physicochemical Properties and Stability

The physical properties of a reagent are critical indicators of its purity and are essential for designing experimental setups. Boronic acids, as a class, are generally stable, crystalline solids, though they can be susceptible to dehydration to form cyclic boroxine anhydrides. This potential for anhydride formation is an important consideration for both storage and stoichiometric calculations in reactions.

Table 2: Physical and Chemical Properties

| Property | Value | Notes | Source |

|---|---|---|---|

| Appearance | Solid | Typically an off-white powder. | [3] |

| Melting Point | 158-163 °C | A sharp melting range is indicative of high purity. Broadening may suggest the presence of anhydride or other impurities. | [3] |

| Solubility | Soluble in polar organic solvents | Phenylboronic acids are generally soluble in solvents like DMSO, DMF, and alcohols, but have poor solubility in nonpolar solvents such as hexanes. | [4] |

| Stability | Hygroscopic; can form anhydrides | Should be stored in a cool, dry place, preferably in a desiccator to minimize water absorption and prevent anhydride formation. | [5] |

| Storage | Room Temperature | Recommended storage is at ambient room temperature. |[3] |

Synthesis and Reactivity Profile

While specific synthesis routes for this compound are proprietary, aryl boronic acids are typically prepared via the reaction of an organometallic intermediate (e.g., a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.

The reactivity of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is dominated by the boronic acid functional group, which serves as a versatile handle in organic synthesis.

Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. In this reaction, the boronic acid couples with an organic halide or triflate in the presence of a palladium catalyst and a base.

Causality in Reactivity: The electron-withdrawing nature of the nitro and ethoxycarbonyl substituents on the phenyl ring increases the Lewis acidity of the boron atom. This electronic effect facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from boron to the palladium center. This can lead to higher reaction efficiency and milder reaction conditions compared to electron-rich boronic acids.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Applications

Beyond Suzuki coupling, boronic acids are gaining traction in other areas:

-

Amidation Catalysis: Electron-deficient arylboronic acids can catalyze the direct formation of amides from carboxylic acids and amines.[6]

-

Bioconjugation and Sensors: The ability of boronic acids to form reversible covalent bonds with diols makes them valuable for bioconjugation techniques and the development of sensors for carbohydrates and glycoproteins.[7][8]

Role in Drug Discovery and Medicinal Chemistry

Boronic acids are a privileged structural motif in medicinal chemistry.[9] They are recognized as bioisosteres of carboxylic acids and can act as potent enzyme inhibitors by forming a stable, tetrahedral intermediate with catalytic serine, threonine, or cysteine residues in an enzyme's active site.[9]

The introduction of a boronic acid group can significantly modify a molecule's physicochemical and pharmacokinetic properties, often improving selectivity and potency.[9] Several boronic acid-based drugs have been approved, including the proteasome inhibitor Bortezomib for multiple myeloma and the β-lactamase inhibitor Vaborbactam.[9]

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid serves as a crucial intermediate for synthesizing more complex molecules that may be screened for therapeutic activity. Its unique substitution pattern allows for further functionalization, making it a versatile starting point for building compound libraries in drug discovery campaigns.[7][10]

Safety, Handling, and Experimental Protocols

Adherence to safety protocols is paramount when handling any chemical reagent. While a specific, detailed hazard profile for this compound is not fully available, data from structurally related compounds suggest it should be handled with care.

Caption: A standard workflow for the safe handling of chemical reagents.

General Handling and Storage Protocol

-

Expertise & Causality: This protocol is designed to mitigate risks associated with fine powders and hygroscopic materials. Each step is a control measure against a specific hazard.

-

Review SDS: Before use, thoroughly review the Material Safety Data Sheet (MSDS/SDS). While the available SDS for this specific compound lacks detailed hazard statements, it provides essential first aid and handling measures.[2] For related compounds, skin and eye irritation are noted hazards.[11]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

-

Ventilation: Handle the solid powder exclusively within a certified chemical fume hood to prevent inhalation of dust.

-

Dispensing: Use a spatula for transferring the solid. Avoid creating dust clouds.

-

Storage: After dispensing, tightly seal the container. Store the compound in a cool, dry, and dark place, preferably within a desiccator to protect it from moisture.[12]

-

Disposal: Dispose of contaminated materials and excess reagents in accordance with local and institutional environmental health and safety (EHS) regulations.

Protocol for ¹H NMR Characterization

-

Trustworthiness: This protocol is self-validating. The expected chemical shifts provide a benchmark against which the experimentalist can compare their results to confirm compound identity.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated polar solvent, such as DMSO-d₆ or CDCl₃, in a clean NMR tube. DMSO-d₆ is often preferred for boronic acids as the acidic -B(OH)₂ protons are more readily observed.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).

-

Data Analysis & Expected Results:

-

Aromatic Protons: Expect complex signals (multiplets) in the aromatic region, typically between δ 7.5 and 9.0 ppm. The strong deshielding effect of the nitro and carbonyl groups will shift these protons downfield.

-

Ethyl Group Protons (-OCH₂CH₃): Look for a quartet (CH₂) around δ 4.4 ppm and a triplet (CH₃) around δ 1.4 ppm.

-

Boronic Acid Protons (-B(OH)₂): A broad singlet may be observable. Its chemical shift is highly variable and depends on concentration, solvent, and water content. In DMSO-d₆, it may appear as a broad peak.

-

Verification: Compare the obtained spectrum with reference spectra of similar compounds, such as 3-nitrophenylboronic acid, to confirm the substitution pattern.[13]

-

Conclusion

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is a valuable and versatile reagent for chemical synthesis. Its well-defined physical properties and predictable reactivity, particularly in Suzuki-Miyaura cross-coupling, make it an essential tool for constructing complex molecular architectures. The electron-withdrawing substituents enhance its utility, while its status as a boronic acid places it within a class of compounds of high interest for medicinal chemistry and drug discovery. Proper handling and storage are critical to ensure its integrity and the safety of the researcher. This guide provides the foundational knowledge required for the successful application of this compound in advanced research settings.

References

- (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid - GlobalChemMall. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE9aXR0mLvEoyJ9j122--gucUsIhqD1VP3ksx9ZOgkaTGyD-IRbR4OBqJqbKcVIDPzQ_nC8ti-K-tGKuS1hBhSq86QaaefRdgciSqzmf5mH7A3OlZDv7SihiSwIHWiQMiRdiEyVf_fJLIhc-P6YpcPbI1Es9-5I5lZg4_POpyqhJCbA8c=]

- (3-ETHOXYCARBONYL-5-NITROPHENYL)BORONIC ACID - Safety Data Sheet. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6cI0jPY9HuRkVkSBM-ujg3i0AAA9App6tn5L-Lvryubpm4bqASiE3koUpVi9g1reBV2nlbQGgxZGc95r0-dQuqac-bCxPNw7WillsVEyOIcP5WhzebRBd59y3vtF7DJyHjQg_qtChhqTvCEOLPPnkW_4WwUElDgpFIzurnJO5LTAOmiayzM9OWAE5KA==]

- (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid - BoroPharm Inc. [URL: https://www.boropharm.com/shop/gen-in-da008gtg-3-ethoxycarbonyl-5-nitrophenyl-boronic-acid-59620]

- 3-(Methoxycarbonyl)-5-nitrophenylboronic acid - Chem-Impex. [URL: https://www.chem-impex.com/products/3-methoxycarbonyl-5-nitrophenylboronic-acid]

- (3-ETHOXYCARBONYL-5-NITROPHENYL)BORONIC ACID | 850568-37-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0462301_EN.htm]

- [3,5-Bis(ethoxycarbonyl)phenyl]boronic Acid - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/118703475]

- SUPPLEMENTARY DATA - The Royal Society of Chemistry. [URL: https://www.rsc.

- (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid - XIAMEN EQUATION CHEMICAL CO.,LTD. [URL: https://www.equation-chem.com/product/3-ethoxycarbonyl-5-nitrophenylboronic-acid-cas-850568-37-5/]

- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [URL: https://www.mdpi.com/1422-0067/25/11/5934]

- SAFETY DATA SHEET - TCI Chemicals (4-Ethoxycarbonyl-2-nitrophenylboronic Acid). [URL: https://www.tcichemicals.com/GB/en/sds/E1203_EGHS.pdf]

- SAFETY DATA SHEET - Sigma-Aldrich (Phenylboronic acid). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p20009]

- Supporting Information - The Royal Society of Chemistry. [URL: https://www.rsc.

- 3-Methoxycarbonyl-5-nitrophenylboronic acid - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/117342-20-8]

- 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14680790/]

- Phenylboronic acid - Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenylboronic_acid]

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [URL: https://www.drugdiscoverytrends.com/novel-synthesis-technique-produces-boronic-acid-based-drugs]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [URL: https://www.mdpi.com/1420-3049/26/13/3990]

- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v84p0101]

- SAFETY DATA SHEET - Fisher Scientific (Phenylboronic acid). [URL: https://www.fishersci.com/msds?productName=ACR130360250]

- SAFETY DATA SHEET - TCI Chemicals (3-Carboxy-5-nitrophenylboronic Acid). [URL: https://www.tcichemicals.com/assets/sds/C2385_EGHS_2.pdf]

- 3-(methoxycarbonyl)-5-nitrophenylboronic acid (contains varying amounts of anhydride) - PubChemLite. [URL: https://pubchemlite.org/compound/CID2773492]

- 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/10365-98-7_1HNMR.htm]

- 3-Nitrophenylboronic acid - SpectraBase. [URL: https://spectrabase.com/spectrum/Fx6IZjWk8se]

Sources

- 1. globalchemmall.com [globalchemmall.com]

- 2. (3-ETHOXYCARBONYL-5-NITROPHENYL)BORONIC ACID - Safety Data Sheet [chemicalbook.com]

- 3. (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid | BoroPharm Inc. [boropharm.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. spectrabase.com [spectrabase.com]

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid chemical structure

An In-Depth Technical Guide to (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid: A Versatile Building Block in Modern Synthesis

Introduction

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is a specialized aromatic boronic acid that has emerged as a significant building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its unique trifunctionalized structure, featuring a boronic acid moiety, an ethoxycarbonyl group, and a nitro group, imparts a distinct reactivity profile. The strategic placement of two potent electron-withdrawing groups (nitro and ethoxycarbonyl) on the phenyl ring significantly influences the Lewis acidity of the boron center and the overall electronic character of the molecule. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions and drug discovery.

Physicochemical and Structural Properties

The physical and chemical characteristics of a reagent are fundamental to its handling, storage, and application in synthesis. (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is typically a solid at room temperature.[1]

Table 1: Physicochemical Properties of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid

| Property | Value | Reference |

| CAS Number | 850568-37-5 | [1][2] |

| Molecular Formula | C₉H₁₀BNO₆ | [1] |

| Molecular Weight | 238.99 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 158-163 °C | [1] |

| Synonyms | 3-(Ethoxycarbonyl)-5-nitrobenzeneboronic acid, Ethyl 3-borono-5-nitrobenzoate | [1] |

Structural Analysis and Reactivity

The reactivity of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is dictated by the interplay of its three functional groups.

-

Boronic Acid (-B(OH)₂) : This group is the cornerstone of the molecule's utility, primarily serving as the organoboron partner in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[3] The boron atom is Lewis acidic and can form reversible complexes with diols.[4][5]

-

Nitro Group (-NO₂) : As a strong electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic substitution but, more importantly, it increases the Lewis acidity of the boronic acid. This electronic effect can influence the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle.[6]

-

Ethoxycarbonyl Group (-COOEt) : This ester group also acts as an electron-withdrawing substituent, further modulating the electronic properties of the molecule. It also provides a synthetic handle for further transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

The combined effect of the nitro and ethoxycarbonyl groups makes the phenyl ring electron-deficient, which is a critical consideration when designing cross-coupling strategies.

Caption: Chemical structure of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, particularly for synthesizing biaryls, styrenes, and polyolefins.[3][7] The reaction couples an organoboron compound (like our title molecule) with an organohalide or triflate in the presence of a palladium catalyst and a base.[3]

Mechanism

The catalytic cycle is generally understood to involve three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar¹-X), forming a Pd(II) complex.

-

Transmetalation : The organic group (Ar²) from the boronic acid is transferred to the palladium center. This step, often rate-determining, requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6]

-

Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

This protocol is a generalized procedure for a Suzuki-Miyaura cross-coupling reaction and should be adapted and optimized for specific substrates.

-

Reagent Preparation : To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition : Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup : Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Applications in Medicinal Chemistry and Drug Discovery

Boron-containing compounds have garnered significant interest in drug discovery, culminating in several FDA-approved drugs such as Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[5][8] The boronic acid moiety is a unique pharmacophore capable of forming reversible covalent bonds with catalytic serine, threonine, or cysteine residues in enzymes.[5]

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid serves as a versatile scaffold for generating compound libraries for drug screening.

-

Scaffold for Bioactive Molecules : It can be coupled with various heterocyclic halides to produce complex molecules with potential anti-infective or anti-neoplastic properties.[9]

-

Synthetic Versatility : The nitro group can be readily reduced to an amine, providing a new vector for chemical diversification (e.g., amide formation, sulfonylation).

-

Ester Modification : The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid, which can serve as a key binding element for certain biological targets or be converted into other functional groups.

This trifunctional nature allows for the systematic exploration of chemical space around a central phenylboronic acid core, a key strategy in modern lead optimization.

Caption: Synthetic utility in medicinal chemistry workflows.

Safety and Handling

As with all laboratory chemicals, (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid should be handled with appropriate care. Based on safety data for structurally similar nitrophenylboronic acids, the following precautions are advised.

-

Hazards : May be harmful if swallowed.[10] Causes skin and serious eye irritation.[11][12] May cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side-shields, and a lab coat.[10][12]

-

Handling : Use in a well-ventilated area or a chemical fume hood.[10] Avoid breathing dust. Wash hands thoroughly after handling.[11]

-

Storage : Store in a cool, dry place in a tightly sealed container.[11] Recommended storage is at room temperature.[1]

Conclusion

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is a highly functionalized and valuable reagent in modern organic chemistry. Its well-defined structure, featuring strategically placed electron-withdrawing groups, provides a unique reactivity profile that is advantageous for constructing complex molecular architectures via Suzuki-Miyaura cross-coupling. The additional functional handles (nitro and ester groups) offer extensive opportunities for post-coupling modifications, making it an ideal building block for creating diverse compound libraries in drug discovery and materials science research. Proper understanding of its properties, reactivity, and handling is key to unlocking its full synthetic potential.

References

-

Chemcasts. (n.d.). 4-(Ethoxycarbonyl)phenylboronic acid (CAS 4334-88-7) Properties | Density, Cp, Viscosity. Retrieved from [Link]

-

BoroPharm Inc. (n.d.). (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid. Retrieved from [Link]

-

GlobalChemMall. (n.d.). (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid. Retrieved from [Link]

-

Li, Y., et al. (2020). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B. Published by Elsevier on behalf of Chinese Pharmaceutical Association. Available from: [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies. Retrieved from [Link]

-

Wiskur, S. L., et al. (2004). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

ResearchGate. (n.d.). Chemical Synthesis of Boronic Derivatives (3-5). Retrieved from [Link]

-

Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available from: [Link]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Kim, Y.-H., et al. (2003). Design and Synthesis of Phenyl Boronic Acids and Benzothiophenones as Anticholinesterases. Bulletin of the Korean Chemical Society. Available from: [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

Boron Molecular. (n.d.). 3-Methoxycarbonyl-5-nitrophenylboronic acid. Retrieved from [Link]

-

Marrison, L. R., et al. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

Sources

- 1. (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid | BoroPharm Inc. [boropharm.com]

- 2. globalchemmall.com [globalchemmall.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. CAS 4334-88-7: 4-(Ethoxycarbonyl)phenylboronic acid [cymitquimica.com]

- 5. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. tcichemicals.com [tcichemicals.com]

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid CAS number 850568-37-5

An In-depth Technical Guide to (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid (CAS 850568-37-5) for Advanced Synthesis

Abstract

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is a trifunctional synthetic building block of significant interest to researchers in drug discovery and materials science. Its unique electronic and structural features—a boronic acid for cross-coupling, an electron-withdrawing nitro group, and a versatile ethoxycarbonyl moiety—make it an invaluable reagent for constructing complex molecular architectures. This guide provides a comprehensive technical overview, including its physicochemical properties, a validated synthesis protocol, and an in-depth exploration of its primary application in Suzuki-Miyaura cross-coupling. Furthermore, we detail subsequent, high-value chemical transformations of the nitro and ester groups, offering field-proven insights into experimental design and execution. The content herein is structured to provide both foundational knowledge and actionable protocols for scientists leveraging this reagent in their research endeavors.

Strategic Importance in Modern Organic Synthesis

The precise construction of C-C bonds is fundamental to the synthesis of novel therapeutic agents and functional materials. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized this field.[1] Within the vast arsenal of available boronic acids, (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid (CAS 850568-37-5) emerges as a strategically important intermediate.

Its value lies in its pre-functionalized aromatic core. The substituents are not merely passive spectators; they serve distinct and powerful roles:

-

The Boronic Acid Group: The primary reactive site for palladium-catalyzed cross-coupling, enabling the formation of biaryl structures.

-

The Nitro Group: A strong electron-withdrawing group that modulates the reactivity of the aromatic ring. Critically, it serves as a synthetic handle for reduction to a primary amine, a key functional group in many biologically active molecules.[2]

-

The Ethoxycarbonyl Group: An ester functionality that can be hydrolyzed to a carboxylic acid, providing another orthogonal site for modification, such as amide bond formation.

This trifunctional arrangement allows for a modular and convergent synthetic strategy, where a core biaryl structure is first assembled, followed by divergent functionalization to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.

Physicochemical and Structural Data

A comprehensive understanding of a reagent's properties is essential for its effective use and storage.

| Property | Value | Reference |

| CAS Number | 850568-37-5 | [3] |

| Molecular Formula | C₉H₁₀BNO₆ | N/A |

| Molecular Weight | 238.99 g/mol | N/A |

| Appearance | Solid, typically off-white to yellow powder | [4] |

| Melting Point | 158-163 °C | [4] |

| Synonyms | 3-Borono-5-nitrobenzoic acid ethyl ester, 3-(Ethoxycarbonyl)-5-nitrobenzeneboronic acid | [4] |

Structural Representation:

Caption: Structure of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid.

Synthesis and Purification: A Validated Protocol

The most reliable and common route to this reagent is the Miyaura borylation, a palladium-catalyzed reaction between an aryl halide and a diboron reagent.[5] This method is highly functional group tolerant, making it ideal for this substituted system.

Synthetic Workflow:

Caption: Workflow for the synthesis of the title compound via Miyaura borylation.

Step-by-Step Experimental Methodology

-

Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, combine ethyl 3-bromo-5-nitrobenzoate (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (KOAc, 3.0 eq.).

-

Catalyst and Solvent Addition: Add anhydrous 1,4-dioxane to the flask, followed by the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-3 mol%).

-

Expert Insight: The dppf ligand is robust and effective for many borylations. The use of an anhydrous solvent and inert atmosphere is critical to prevent premature hydrolysis of the diboron reagent and deactivation of the catalyst.

-

-

Reaction Execution: Heat the mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting aryl bromide (typically 8-16 hours).

-

Workup and Hydrolysis: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate. The resulting crude boronate ester is then subjected to hydrolysis. This can be achieved by stirring the crude material with an aqueous acid (e.g., 2M HCl) or by purification on silica gel, as the acidic nature of silica can facilitate the conversion.[6]

-

Purification: Purify the crude boronic acid by flash column chromatography or recrystallization to yield the final product.

Self-Validation: The protocol's integrity is confirmed by monitoring the reaction progress. The identity and purity of the final product should be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.[7]

Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Biaryl Synthesis

-

Reagent Charging: To a reaction vessel, add the aryl halide (Ar-X, 1.0 eq.), (3-ethoxycarbonyl-5-nitrophenyl)boronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

Catalyst System: Add the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, PPh₃, 2-10 mol%).

-

Expert Insight: Electron-deficient boronic acids can be challenging coupling partners.[8] Using electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos) often accelerates the rate-limiting reductive elimination step, improving reaction efficiency.

-

-

Solvent and Execution: Add a degassed solvent system (e.g., dioxane/water or toluene/water). Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed.

-

Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product via flash column chromatography.

High-Value Downstream Transformations

The coupled biaryl product is a versatile intermediate, primed for further diversification.

Synthetic Diversification Pathways:

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. globalchemmall.com [globalchemmall.com]

- 4. (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid | BoroPharm Inc. [boropharm.com]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

(3-Ethoxycarbonyl-5-nitrophenyl)boronic Acid: A Technical Guide for Advanced Synthesis and Drug Discovery

Executive Summary

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is a pivotal reagent in modern medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing nitro and ethoxycarbonyl groups, render it an exceptionally versatile building block. This guide provides an in-depth examination of its molecular characteristics, core applications in Suzuki-Miyaura cross-coupling, detailed protocols for its synthesis and characterization, and a perspective on its advanced applications. Designed for researchers and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective integration into discovery workflows.

Introduction: The Strategic Importance of Arylboronic Acids in Modern Drug Discovery

Boronic acids and their derivatives have become indispensable tools in the pharmaceutical industry, transitioning from niche reagents to cornerstone building blocks. Their value is multifaceted: they are generally stable, exhibit low toxicity, and their degradation product, boric acid, is considered environmentally benign. A key feature is the boronic acid moiety's ability to act as a bioisostere of carboxylic acids, enabling novel molecular designs with modulated physicochemical properties.

The paramount application of arylboronic acids lies in their role as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most robust and widely used methods for constructing carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl structures that form the backbone of countless therapeutic agents. The significance of this chemistry is underscored by the growing number of FDA-approved drugs whose synthesis relies on this methodology. (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid, the subject of this guide, represents a functionally sophisticated member of this class, offering unique reactivity for complex molecule synthesis.

Molecular Profile: (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid

The specific arrangement of functional groups on the phenyl ring of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid dictates its reactivity and utility. The presence of two strong electron-withdrawing groups—the nitro group at the meta-position and the ethoxycarbonyl group—significantly increases the Lewis acidity of the boron center. This electronic feature enhances its participation in key reaction steps, such as transmetalation, and also opens avenues for applications in molecular recognition.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀BNO₆ | [1] |

| Molecular Weight | 238.99 g/mol | [1] |

| CAS Number | 850568-37-5 | [2] |

| Appearance | Solid / White to off-white powder | |

| Melting Point | 158-163 °C | |

| Synonyms | 3-(Ethoxycarbonyl)-5-nitrobenzeneboronic acid, Ethyl 3-borono-5-nitrobenzoate | [1] |

| InChI Key | JTIBFRZYCUDXOK-UHFFFAOYSA-N | [1] |

Core Application: A Workhorse for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance. (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid serves as an excellent coupling partner, introducing a highly functionalized aromatic ring that is a precursor to a variety of molecular scaffolds.

The Catalytic Cycle: A Mechanistic Rationale

Understanding the mechanism is critical for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 3-ethoxycarbonyl-5-nitrophenyl moiety) to the palladium center, displacing the halide. The increased Lewis acidity of this specific boronic acid can facilitate this crucial step.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Sources

Introduction: The Significance of (3-Ethoxycarbonyl-5-nitrophenyl)boronic Acid in Modern Chemistry

An In-depth Technical Guide to the Solubility of (3-Ethoxycarbonyl-5-nitrophenyl)boronic Acid for Researchers, Scientists, and Drug Development Professionals

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is a versatile organic compound that is gaining traction in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a boronic acid moiety, an electron-withdrawing nitro group, and an ethoxycarbonyl group, makes it a valuable building block in organic synthesis. Boronic acids are renowned for their role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] Furthermore, the boronic acid group itself is a key pharmacophore in a new generation of therapeutic agents, acting as a reversible covalent inhibitor.[2][3]

For researchers in drug development, understanding the solubility of this compound is paramount. Solubility dictates the feasibility of reaction conditions, influences purification strategies, and is a critical determinant of a compound's pharmacokinetic profile, including its absorption and distribution. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid, offering field-proven insights and detailed experimental protocols.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The key features of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid suggest a complex solubility profile.

| Property | Value | Source |

| CAS Number | 850568-37-5 | [4] |

| Molecular Formula | C9H10BNO6 | Derived |

| Molecular Weight | 238.99 g/mol | Derived |

The presence of the polar nitro group and the boronic acid moiety, which can engage in hydrogen bonding, would suggest some affinity for polar solvents. Conversely, the phenyl ring and the ethyl group of the ester introduce lipophilic character. This duality means its solubility will be highly dependent on the chosen solvent system. Based on general principles for arylboronic acids, high solubility can be expected in polar aprotic solvents like acetone and other ketones, moderate solubility in ethers and chloroform, and very low solubility in non-polar hydrocarbon solvents.[5][6]

The Boroxine Equilibrium: A Critical Challenge in Solubility Determination

A significant challenge in accurately determining the solubility of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[7] This equilibrium is influenced by factors such as temperature, concentration, and the presence of water, making reproducible solubility measurements difficult to obtain.[5]

Experimental Protocol for Solubility Determination: A Dynamic Approach

Given the challenges, a dynamic (synthetic) method is recommended for determining the solubility of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid. This method involves heating a suspension of a known composition until a clear solution is observed, which defines the saturation temperature.

Materials and Equipment

-

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, chloroform, ethyl acetate, toluene) of analytical grade

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated temperature probe (±0.1°C)

-

Luminance probe or laser-based turbidity sensor

-

Analytical balance (±0.1 mg)

Step-by-Step Methodology

-

Preparation of the Sample Mixture:

-

Accurately weigh a specific amount of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid and the chosen solvent into the glass vessel. The mole fraction of the solute should be calculated.

-

-

Heating and Observation:

-

Place the vessel in the thermostat bath and begin stirring to ensure a homogenous suspension.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.5°C/min) to minimize overshoot.

-

Continuously monitor the turbidity of the solution using the luminance probe. The disappearance of turbidity, indicated by a sharp increase in light transmission, marks the point of complete dissolution.

-

-

Data Recording:

-

Record the temperature at which the solution becomes perfectly clear. This is the equilibrium solubility temperature for that specific concentration.

-

-

Data Point Generation:

-

Repeat the procedure with different known compositions of solute and solvent to generate a series of data points (mole fraction vs. temperature).

-

-

Cooling and Verification (Optional but Recommended):

-

Slowly cool the clear solution while monitoring. The temperature at which turbidity reappears (the cloud point) should be close to the dissolution temperature, confirming the equilibrium.

-

Key Factors Influencing Solubility

The solubility of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is not a single value but is influenced by a range of physicochemical parameters.

-

Solvent Polarity: As a moderately polar molecule, its solubility will be governed by the "like dissolves like" principle. A systematic screening of solvents across a range of polarities is essential to identify optimal solvents for reactions or crystallization.

-

Temperature: For most solid solutes, solubility increases with temperature. Quantifying this relationship is crucial for developing crystallization and purification protocols.

-

pH (Aqueous Systems): Boronic acids are weak Lewis acids. The pKa of the B(OH)₂ group can be influenced by substituents on the phenyl ring.[8] In aqueous solutions, the solubility of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid will likely increase at higher pH values as the neutral acid is converted to its more soluble boronate salt.

-

Additives and Co-solvents: The solubility of boronic acids in aqueous media can be significantly enhanced by the addition of polyols, such as mannitol.[9] This occurs through the formation of stable, more soluble boronate esters. This principle is exploited in pharmaceutical formulations.[9]

Analytical Characterization

Accurate quantification of the dissolved boronic acid is essential. While the dynamic method does not require it, other methods like the shake-flask method do. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable technique. However, care must be taken during method development. Boronic acids can be challenging to analyze due to potential on-column degradation or interactions.[10] It is crucial to select an appropriate diluent that ensures both solubility and stability of the analyte during the analysis time.[10]

Conclusion

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. globalchemmall.com [globalchemmall.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. DSpace [kuscholarworks.ku.edu]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Stability of Nitro-Substituted Arylboronic Acids

Executive Summary

Nitro-substituted arylboronic acids are indispensable reagents in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their potent electron-withdrawing nature, however, renders them significantly more susceptible to decomposition than their electron-neutral or -rich counterparts. This guide provides a comprehensive technical overview of the stability challenges associated with these critical building blocks. We will explore the primary degradation pathways—protodeboronation and oxidation—dissect the key factors influencing their stability (pH, temperature, electronic effects), and detail robust analytical methodologies for their assessment. This document is intended to equip researchers, process chemists, and drug development professionals with the foundational knowledge and practical protocols required to handle, analyze, and deploy these challenging yet valuable reagents effectively, ensuring both experimental success and operational safety.

The Stability Challenge: Understanding Decomposition Pathways

The utility of nitro-substituted arylboronic acids is often tempered by their inherent instability. Two primary decomposition pathways dominate: protodeboronation and oxidation. A thorough understanding of these mechanisms is the first line of defense against reagent degradation and reaction failure.

Protodeboronation: The Predominant Degradation Route

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, effectively destroying the reagent (Ar–B(OH)₂ + H₂O → ArH + B(OH)₃).[1] This process is a well-documented side reaction in cross-coupling chemistry and is particularly problematic for electron-deficient systems.[2][3]

Mechanism and the Role of the Nitro Group: The reaction is most often base-catalyzed, proceeding through a more reactive tetrahedral boronate intermediate.[4][5] The strong electron-withdrawing effect of the nitro group destabilizes the C–B bond by increasing the partial positive charge on the ipso-carbon, making the aryl group a better leaving group. For highly electron-deficient arenes, such as those bearing multiple nitro or fluoro substituents, the mechanism can even shift to one involving the unimolecular liberation of a transient aryl anion.[1][4]

Fig. 1: General mechanism for base-catalyzed protodeboronation.

Oxidative Degradation

The C–B bond is also susceptible to oxidation, which converts the boronic acid into the corresponding phenol.[6] This transformation, while synthetically useful in its own right (e.g., the Brown oxidation), is a detrimental side reaction during cross-coupling. The mechanism involves nucleophilic attack on the empty p-orbital of the boron atom by a reactive oxygen species (ROS), such as hydrogen peroxide, followed by a 1,2-migration of the aryl group from boron to oxygen.[6] This process can be particularly relevant in biological contexts or when reactions are not rigorously deoxygenated.

Fig. 2: Simplified pathway for oxidative deboronation.

Interestingly, an ortho-nitro group can sometimes confer a degree of oxidative stability compared to the para- or meta-isomers. This is attributed to intramolecular coordination between the nitro-group oxygen and the boron atom, which reduces the boron's Lewis acidity and susceptibility to attack by external nucleophiles.[6]

Thermal Decomposition

Nitroaromatic compounds are energetically rich and can pose a risk of uncontrolled thermal decomposition.[7] For nitro-substituted arylboronic acids, this can involve an initial dehydration of the boronic acid moiety to form a boroxine (a cyclic trimer), followed by the more energetic decomposition of the nitro group at higher temperatures.[7][8] This underscores the importance of thermal analysis for ensuring safe handling and storage.

Key Factors Influencing Stability

The stability of a given nitro-arylboronic acid is not absolute but is a function of its environment. Understanding and controlling these factors is paramount.

-

Electronic & Steric Effects: The position of the nitro group is critical. A general reactivity trend for Suzuki-Miyaura coupling, which often correlates inversely with stability under basic conditions, is para > meta >> ortho.[9] The severely diminished reactivity of the ortho-isomer is due to steric hindrance around the boron center.[9][10] Electronically, the strongly withdrawing nitro group deactivates the boronic acid towards the desired transmetalation step while simultaneously activating it towards undesired protodeboronation.[1][9]

-

pH: This is arguably the most critical factor. The rate of protodeboronation is highly pH-dependent.[11] For most arylboronic acids, decomposition is slowest near neutral pH and accelerates dramatically under basic conditions due to the formation of the more reactive boronate species.[2] Kinetic analysis of pH-rate profiles is essential for fully characterizing the stability of a given compound.

-

Temperature: As with most chemical reactions, rates of decomposition increase with temperature.[12] Thermal stress can accelerate hydrolysis, oxidation, and ultimately, complete thermal decomposition.

-

Protection Strategies: Converting boronic acids to more robust derivatives is a common and effective strategy.

-

Boronate Esters (e.g., Pinacol): Five-membered ring esters, like those formed with pinacol, generally offer enhanced stability and are considered a genuine "protection" strategy.[1][13]

-

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often existing as air-stable crystalline solids for months or years.[3] They enable a "slow-release" of the active boronic acid under reaction conditions, which is a powerful technique for minimizing the decomposition of highly unstable species.[3]

-

DABO Boronates: Diethanolamine (DEA) complexes form stable, five-membered heterocyclic rings that can be stored for extended periods and used directly in coupling reactions.[14][15]

-

Analytical Framework for Stability Assessment

A robust analytical strategy is required to quantify stability and identify degradation products. This typically involves forced degradation studies followed by analysis with a stability-indicating method.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment, intentionally exposing the compound to harsh conditions to identify likely degradation pathways and products.[16][17] This is a regulatory expectation under ICH guidelines for pharmaceutical development.[18][19]

| Stress Condition | Typical Protocol | Purpose |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH, RT, 4h | To assess stability in basic environments; often the most relevant for nitro-arylboronic acids. |

| Oxidation | 3% H₂O₂, RT, 24h | To identify products of oxidative degradation.[20] |

| Thermal | 80 °C (solid state), 48h | To evaluate thermal stability below the decomposition point.[12] |

| Photostability | ICH Q1B conditions (≥1.2 million lux hours visible, ≥200 watt hours/m² UV) | To assess degradation upon exposure to light.[17] |

| Table 1: Representative Conditions for a Forced Degradation Study.[12][16] |

Stability-Indicating Analytical Methods

The goal is to develop an analytical method, typically HPLC, that can separate the intact parent compound from all process impurities and degradation products.[21][22][23]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the workhorse technique.[21][24] Method development involves screening columns, mobile phase pH, and organic modifiers to achieve baseline resolution for all relevant peaks. A significant challenge can be on-column degradation, which can be mitigated by using columns with low silanol activity or faster analysis times.[25]

-

UPLC-MS: Ultra-performance liquid chromatography coupled with mass spectrometry provides higher resolution and is invaluable for the structural elucidation of unknown degradation products formed during stress testing.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹¹B NMR are powerful tools for confirming the structure of degradants. ¹¹B NMR is especially useful for observing changes in the boron's chemical environment, which can indicate degradation or complex formation.[4]

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing thermal stability.[7][26][27] TGA measures mass loss versus temperature, identifying the onset of decomposition, while DSC detects exothermic events that can signal a thermal runaway hazard.[28]

Experimental Protocols

The following protocols provide a self-validating framework for assessing the stability of a novel nitro-substituted arylboronic acid.

Protocol: Forced Degradation Study

Objective: To generate potential degradation products and identify the intrinsic stability liabilities of the test compound.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the nitro-arylboronic acid in acetonitrile or a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Sample at 2, 8, and 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Sample at 30 min, 2, and 4 hours.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Sample at 2, 8, and 24 hours.

-

Thermal (Solution): Heat 1 mL of stock solution (in a sealed vial) at 80°C. Sample at 8, 24, and 48 hours.

-

Thermal (Solid): Place ~10 mg of solid compound in an oven at 80°C. Sample at 24 and 48 hours by dissolving a portion to the target concentration.

-

-

Sample Neutralization & Dilution: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a final target concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Fig. 3: Workflow for a forced degradation study.

Protocol: Thermal Stability Analysis by TGA/DSC

Objective: To determine the onset of thermal decomposition and identify hazardous exothermic events.

Methodology (TGA): [7]

-

Instrument Calibration: Ensure the TGA is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of the nitro-arylboronic acid into a platinum or alumina crucible.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min.

-

Temperature Program: Heat from 30 °C to 600 °C at a rate of 10 °C/min.

-

-

Data Analysis: Determine the onset temperature of mass loss (T_onset), which indicates the beginning of thermal decomposition.

Methodology (DSC): [7]

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.

-

-

Data Analysis: Identify any sharp exothermic peaks following the melt. The presence and magnitude (enthalpy) of such peaks can indicate a significant safety hazard.

Storage and Handling Recommendations

Based on the inherent instability of these compounds, the following best practices are essential to preserve their integrity and ensure safety.

-

Storage: Store in a cool, dark, and dry environment. Long-term storage should be under an inert atmosphere (argon or nitrogen) to protect from moisture and oxygen.[2]

-

Protection: For particularly unstable derivatives (e.g., 2-pyridyl, vinyl), consider synthesizing or purchasing them as more stable MIDA or pinacol boronate esters for long-term storage.[3][13]

-

Handling: Avoid contact with strong bases, oxidizing agents, and excessive moisture. When weighing and handling, minimize exposure to ambient air. Use aprotic solvents for preparing stock solutions where possible.

Conclusion

Nitro-substituted arylboronic acids are powerful but sensitive reagents. Their propensity for protodeboronation, particularly under basic conditions, is their primary liability. A comprehensive understanding of their degradation pathways, coupled with a systematic analytical approach based on forced degradation studies and thermal analysis, is not merely academic but essential for successful synthesis, process development, and laboratory safety. By controlling key parameters like pH and temperature, employing protective strategies like esterification, and adhering to proper storage protocols, researchers can confidently and effectively harness the full synthetic potential of this important class of compounds.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Pansara, C. T., & Vaghela, P. M. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts (IJCRT). [Link]

-

Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283–1296. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Bake, A., et al. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 172, 133-146. [Link]

-

Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Chemical Science, 7(8), 5144-5154. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565–17581. [Link]

-

Wagner, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2018413118. [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12536–12546. [Link]

-

Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3845–3851. [Link]

-

Vantourout, J. C., et al. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 53(33), 8753-8757. [Link]

-

Noonan, G. M., & Leach, A. G. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

-

Chemistry Steps. (n.d.). Ortho, Para, Meta. Chemistry Steps. [Link]

-

Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 14(11), 2898–2901. [Link]

-

Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]

-

Al-Joumhawy, M. K., et al. (2021). The ortho-NO2 substituted arylboronic acid 1-B(OH)2. ResearchGate. [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Plamthottam, M., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

-

Chad's Prep. (2021). 18.3 Ortho-Para Directors vs Meta Directors in EAS Reactions. Organic Chemistry. [Link]

-

Clair, S., et al. (2014). Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Development of Stability-Indicating HPLC Methods. Royal Society of Chemistry. [Link]

-

Kumar, V., & Singh, R. (2013). Stability indicating HPLC method development - a review. ResearchGate. [Link]

-

Calvo, R., & Zhang, Y. (2021). Selective Nitration and Nitrosation of ArylBoronic Acid Derivatives with N-Nitrososulfonamides. ACS Organic & Inorganic Au, 1(1), 14-19. [Link]

-

Silva, A., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2675. [Link]

-

Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33. [Link]

-

Quora. (2016). In aromatic compounds, Which is more stable position: ortho or para? Explain. Quora. [Link]

-

University of Melbourne. (n.d.). TGA-DSC. Research at Melbourne. [Link]

-

Lab Manager. (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

-

IJPRR. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

-

Gu, M., et al. (2007). Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. Drug Metabolism and Disposition, 35(7), 1117-1125. [Link]

-

Poole, C. F., & Sye, W. F. (1982). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. [Link]

-

Calvo, R., & Zhang, Y. (2021). Selective Nitration and Nitrosation of ArylBoronic Acid Derivatives with N-Nitrososulfonamides. ACS Organic & Inorganic Au, 1(1), 14–19. [Link]

-

Murray, J. I., et al. (2022). Ipso Nitration of Aryl Boronic Acids Using Fuming Nitric Acid. The Journal of Organic Chemistry, 87(3), 1977–1985. [Link]

-

Royal Society of Chemistry. (2011). Boronic acid building blocks: tools for sensing and separation. Chemical Communications. [Link]

-

Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Terrier, F., et al. (2015). The pKa values of the nitro(hetero)arenes and reactivity for the Diels‐Alder dearomative cycloaddition. ResearchGate. [Link]

-

Crestini, C., & Saladino, R. (1998). Oxidative degradation of monomeric and dimeric phenylpropanoids: reactivity and mechanistic investigation. Journal of the Chemical Society, Dalton Transactions, (2), 263-269. [Link]

-

de Jong, A. J., et al. (2019). Rapid approach to complex boronic acids. Science Advances, 5(7), eaaw4607. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. research.ed.ac.uk [research.ed.ac.uk]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. scientificupdate.com [scientificupdate.com]

- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. ijcrt.org [ijcrt.org]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resolvemass.ca [resolvemass.ca]

- 19. database.ich.org [database.ich.org]

- 20. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. researchgate.net [researchgate.net]

- 23. irjpms.com [irjpms.com]

- 24. scispace.com [scispace.com]

- 25. Nitrophenyl boronic acids as derivatizing agents in chromatography [vtechworks.lib.vt.edu]

- 26. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 27. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 28. fpe.umd.edu [fpe.umd.edu]

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid: A Mechanistic and Application-Oriented Whitepaper

An In-depth Technical Guide

Executive Summary

Boronic acids have solidified their position as indispensable pharmacophores and synthetic intermediates within modern drug discovery.[1][2] Their unique ability to form reversible covalent bonds with biological nucleophiles has led to the successful development of several FDA-approved drugs.[3][4] This guide provides a comprehensive technical analysis of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid, a derivative engineered with specific electronic and steric features. We will dissect its core mechanism of action, grounded in the principles of enzyme inhibition, and present detailed experimental frameworks for its investigation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound.

Table of Contents

-

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

-

1.1. From Synthetic Tool to Therapeutic Agent

-

1.2. Profile of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid

-

-

Molecular Architecture and Physicochemical Rationale

-

2.1. Structural Dissection and Functional Group Analysis

-

2.2. Physicochemical Properties Summary

-

-

Core Mechanism of Action: Reversible Covalent Inhibition of Serine Proteases

-

3.1. The Boronic Acid Pharmacophore: A Transition-State Mimic

-

3.2. Electronic Tuning: The Role of Nitro and Ethoxycarbonyl Groups

-

3.3. A Case Study: Inhibition of Prostate-Specific Antigen (PSA)

-

-

Experimental Design for Mechanistic Validation

-

4.1. Protocol: In Vitro Serine Protease Inhibition Assay

-

4.2. Protocol: Cell-Based Assay for Evaluating Anti-Proliferative Activity

-

-

Therapeutic Landscape and Future Directions

-

5.1. Potential Applications in Oncology and Inflammatory Disease

-

5.2. Roadmap for Future Research

-

-

References

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

1.1. From Synthetic Tool to Therapeutic Agent

Initially celebrated for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, boronic acids have evolved from being mere synthetic intermediates to potent therapeutic agents in their own right.[1][2][5] This dual utility is a cornerstone of their value in pharmaceutical development.[1] The defining feature of a boronic acid, the -B(OH)₂ group, is a bioisostere of the carboxylic acid group and functions as a Lewis acid.[5] This enables it to form a stable, yet reversible, tetrahedral complex with the hydroxyl groups of serine, threonine, or tyrosine residues, making it an exceptional warhead for enzyme inhibitors.[5] The clinical success of drugs like the proteasome inhibitor Bortezomib (Velcade®) and the β-lactamase inhibitor Vaborbactam has validated this approach and spurred immense interest in developing new boronic acid-based therapeutics.[3][5]

1.2. Profile of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid (CAS 850568-37-5) is an aromatic boronic acid strategically functionalized to enhance its chemical reactivity and potential biological activity.[6][7][8] The phenyl scaffold is decorated with two powerful electron-withdrawing groups: a nitro group at the 5-position and an ethoxycarbonyl group at the 3-position. This specific substitution pattern is not arbitrary; it is designed to modulate the electronic properties of the boronic acid moiety, a critical factor in its mechanism of action.

Molecular Architecture and Physicochemical Rationale

2.1. Structural Dissection and Functional Group Analysis

The biological activity of this molecule is a direct consequence of the interplay between its three key functional groups.

-

Boronic Acid (-B(OH)₂): This is the primary pharmacophore. The boron atom is electrophilic and serves as the anchor point for forming a reversible covalent bond with a nucleophilic serine residue in an enzyme's active site.

-

Nitro Group (-NO₂): As a potent electron-withdrawing group, it significantly increases the Lewis acidity of the boron atom. This lowers the pKa of the boronic acid, making it a stronger acid and more readily attacked by nucleophiles under physiological conditions (pH ~7.4).[5]

-

Ethoxycarbonyl Group (-COOEt): This group also contributes to the electron-withdrawing nature of the ring system, further enhancing the boron's electrophilicity. Additionally, its size and shape can provide crucial steric interactions within an enzyme's binding pocket, potentially contributing to inhibitor selectivity.

Caption: Reversible covalent inhibition of a serine protease.

Experimental Design for Mechanistic Validation

To rigorously validate the hypothesized mechanism, a tiered experimental approach is necessary. The following protocols are designed to be self-validating systems, providing clear, quantifiable endpoints.

4.1. Protocol: In Vitro Serine Protease Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a model serine protease (e.g., PSA, Trypsin, or Chymotrypsin).

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid in 100% DMSO.

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

-

Prepare a stock solution of the target serine protease in assay buffer.

-

Prepare a stock solution of a suitable fluorogenic or chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA for chymotrypsin) in assay buffer.

-

-

Assay Plate Setup:

-

In a 96-well microplate, perform a serial dilution of the inhibitor stock solution in assay buffer to achieve a range of final concentrations (e.g., 100 µM to 1 nM). Include "no inhibitor" (vehicle control) and "no enzyme" (background) wells.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Add the serine protease solution to each well (except background wells) and incubate with the inhibitor for 15 minutes at room temperature to allow for binding equilibrium.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the plate in a microplate reader set to the appropriate temperature (e.g., 37°C).

-

Measure the rate of product formation by monitoring the change in absorbance or fluorescence over time (kinetic read).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well.

-

Normalize the velocities to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for the in vitro enzyme inhibition assay.

4.2. Protocol: Cell-Based Assay for Evaluating Anti-Proliferative Activity

Objective: To assess the compound's ability to inhibit the growth of a cancer cell line known to depend on serine protease activity (e.g., LNCaP prostate cancer cells).

Methodology:

-

Cell Culture:

-

Culture LNCaP cells in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO₂).

-

-

Cell Seeding:

-

Trypsinize and count cells. Seed 5,000 cells per well into a 96-well cell culture plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various inhibitor concentrations. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for 72 hours.

-

-

Viability Assessment:

-

Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.

-

Measure the resulting luminescence or absorbance signal using a microplate reader.

-

-

Data Analysis:

-